synthesis of 5-Methyl-4-isoxazolesulfonyl chloride
synthesis of 5-Methyl-4-isoxazolesulfonyl chloride
An In-depth Technical Guide to the Synthesis of 5-Methyl-4-isoxazolesulfonyl Chloride
Introduction
5-Methyl-4-isoxazolesulfonyl chloride is a key heterocyclic building block in medicinal chemistry and drug discovery. Its strategic importance lies in the versatile reactivity of the sulfonyl chloride moiety, which allows for the straightforward introduction of the 5-methylisoxazole scaffold into a wide array of molecular architectures. The isoxazole ring system is a prevalent feature in numerous biologically active compounds, valued for its ability to act as a bioisostere for other functional groups and to participate in crucial binding interactions with biological targets.[1] This guide provides a comprehensive overview of the synthetic routes to 5-Methyl-4-isoxazolesulfonyl chloride, delving into the mechanistic underpinnings of the reaction and offering practical, field-proven insights for its successful preparation.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 5-Methyl-4-isoxazolesulfonyl chloride is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 321309-26-6 | [2] |
| Molecular Formula | C₄H₄ClNO₃S | [2] |
| Molecular Weight | 181.60 g/mol | [2] |
| Physical Form | Solid | |
| Boiling Point | 56-58°C at 0.7 mm Hg | [2] |
| Density | 1.534 ± 0.06 g/cm³ (Predicted) | [2] |
| SMILES | Cc1oncc1S(Cl)(=O)=O | |
| InChI Key | STYUNYVEEFPQMF-UHFFFAOYSA-N |
Synthetic Pathways and Mechanistic Considerations
The is most effectively achieved through the direct chlorosulfonation of 5-methylisoxazole. This method is advantageous due to the commercial availability of the starting material and the directness of the approach. An alternative, though less direct, route involves the conversion of 5-methylisoxazole-4-sulfonic acid to the desired sulfonyl chloride.
Primary Synthetic Route: Direct Chlorosulfonation of 5-Methylisoxazole
The most direct and industrially relevant method for the is the electrophilic substitution reaction on the 5-methylisoxazole ring using chlorosulfonic acid.[3]
Reaction Scheme
Caption: Direct chlorosulfonation of 5-methylisoxazole.
Mechanistic Insights
The chlorosulfonation of heterocyclic compounds like isoxazole proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[4] The key steps are outlined below:
-
Generation of the Electrophile : In the presence of excess chlorosulfonic acid, an equilibrium is established which generates the highly electrophilic species, chlorosulfonium ion (SO₂Cl⁺).[5][6] This is the active electrophile that attacks the electron-rich isoxazole ring.
-
Electrophilic Attack : The π-system of the 5-methylisoxazole ring acts as a nucleophile, attacking the SO₂Cl⁺ electrophile. The substitution occurs preferentially at the C4 position. This regioselectivity is dictated by the directing effects of the ring heteroatoms and the methyl group. The C4 position is the most activated site for electrophilic attack on the 5-methylisoxazole ring.
-
Rearomatization : The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton from the C4 position to a weak base in the reaction medium (such as the chlorosulfonate anion), restoring the aromaticity of the isoxazole ring and yielding the final product, 5-Methyl-4-isoxazolesulfonyl chloride.
Caption: Experimental workflow for the .
Alternative Route: From 5-Methylisoxazole-4-sulfonic acid
An alternative synthetic strategy begins with 5-methylisoxazole-4-sulfonic acid, which is commercially available.[7] This intermediate can be converted to the corresponding sulfonyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Reaction Scheme
Caption: Conversion of the sulfonic acid to the sulfonyl chloride.
This method avoids the use of the highly corrosive and hazardous chlorosulfonic acid in the final step, but requires the synthesis or purchase of the sulfonic acid precursor.
Experimental Protocol: Direct Chlorosulfonation
The following protocol is a representative procedure for the , based on established methods for the chlorosulfonation of heterocyclic compounds.[3][8]
Disclaimer: This protocol involves the use of highly corrosive and reactive chemicals. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat, must be worn at all times. The reaction should be performed in a well-ventilated fume hood.
Materials and Reagents
-
5-Methylisoxazole (C₄H₅NO)[9]
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (CH₂Cl₂)
-
Crushed ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure
-
Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (5 equivalents). Cool the flask to 0°C in an ice-water bath.
-
Addition of Starting Material : Slowly add 5-methylisoxazole (1 equivalent) dropwise to the cooled chlorosulfonic acid via the dropping funnel over a period of 30-60 minutes. Maintain the internal temperature of the reaction mixture below 10°C throughout the addition. The slow addition is crucial to control the exothermic nature of the reaction.
-
Reaction Progression : After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then let it warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or a suitable analytical technique.
-
Work-up : Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This quenching step should be performed with extreme caution as it is highly exothermic.
-
Extraction : Transfer the resulting aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Washing : Combine the organic extracts and wash successively with cold water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 5-Methyl-4-isoxazolesulfonyl chloride.
-
Purification : The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system to afford the final product in high purity.
Expected Yield and Purity
Safety and Handling
-
Chlorosulfonic Acid : This reagent is extremely corrosive and reacts violently with water, releasing toxic and corrosive hydrogen chloride gas. It can cause severe burns to the skin, eyes, and respiratory tract. Handle with extreme care in a fume hood.
-
5-Methyl-4-isoxazolesulfonyl Chloride : As a sulfonyl chloride, the product is expected to be moisture-sensitive and corrosive. It may react with nucleophiles and should be handled with appropriate care.
Conclusion
The is a critical process for the advancement of drug discovery programs that utilize the 5-methylisoxazole scaffold. The direct chlorosulfonation of 5-methylisoxazole represents the most efficient and practical approach to this key intermediate. By understanding the underlying reaction mechanism and adhering to a carefully controlled experimental protocol, researchers can reliably produce this valuable building block for the synthesis of novel therapeutic agents.
References
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Lebed, P. S., Tolmachov, A. O., Zubchuk, Y. O., Boiko, O. M., & Vovk, M. V. (2017). Synthesis and some transformations of 5-isoxazolylsulfonyl chlorides. Zhurnal Organichnoi ta Farmatsevtichnoi Khimii, 15(3), 15-23. [Link]
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Convenient synthesis of multi-substituted isoxazoles including a sulfonamide skeleton based on N-sulfonylketenimine and hydroxyimidoyl chloride. (2023). Taylor & Francis. [Link]
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The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). MDPI. [Link]
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Synthesis of sulfonylamides containing an isoxazole moiety. (2024). ResearchGate. [Link]
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Sedelmeier, J., & Kappe, C. O. (2012). A Continuous Flow Approach to the Synthesis of Trisubstituted Isoxazoles. The Journal of Organic Chemistry, 77(23), 10848-10859. [Link]
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Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?. Retrieved from [Link]
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GlobalSpec. (n.d.). Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds. Retrieved from [Link]
- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
- Google Patents. (2019). CN109651206A - A method of chlorosulfonation is carried out using sulfur trioxide.
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3D Chemistry. (2020, October 4). Chlorosulphonation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry [Video]. YouTube. [Link]
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Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]
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Synthesis and some transformations of 5-isoxazolylsulfonyl chlorides. (2017). CORE. [Link]
- Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
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Magnetic sulfonated polysaccharides as efficient catalysts for synthesis of isoxazole-5-one derivatives possessing a substituted pyrrole ring, as anti-cancer agents. (2021). RSC Publishing. [Link]
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AbacipharmTech. (n.d.). 5-Methyl-4-isoxazolesulfonyl chloride. Retrieved from [Link]
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PubChem. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]
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Advances in isoxazole chemistry and their role in drug discovery. (2021). PMC - NIH. [Link]
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PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. Retrieved from [Link]
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m/z 234, m/z 170/171 Cleavage of the S-N bond gives the dansyl moiety (m/z 234). Further fragmentation of the dimethylaminonaphthalene ring leads to the highly characteristic m/z 170/171 ions.[
m/z 155, m/z 91 Cleavage of the S-N bond yields the tosyl fragment (m/z 155). Subsequent loss of SO₂ generates the tropylium ion (m/z 91), a hallmark of toluene-containing structures.
